molecular formula C15H17N5OS B6762333 1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]phenyl]-1,3-diazinan-2-one

1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]phenyl]-1,3-diazinan-2-one

Cat. No.: B6762333
M. Wt: 315.4 g/mol
InChI Key: WJNUPLISGFYZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]phenyl]-1,3-diazinan-2-one is a complex organic compound featuring a unique structure that combines a cyclopropyl group, a thiadiazole ring, and a diazinanone moiety.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]phenyl]-1,3-diazinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, often in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]phenyl]-1,3-diazinan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]phenyl]-1,3-diazinan-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in cell proliferation, such as kinases and topoisomerases.

    Pathways Involved: It interferes with signaling pathways that regulate cell cycle progression and apoptosis, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Cyclopropyl-Containing Compounds: Compounds with cyclopropyl groups are known for their stability and unique reactivity, often used in medicinal chemistry.

    Diazinanone Derivatives: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents.

Uniqueness: 1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]phenyl]-1,3-diazinan-2-one is unique due to its combination of structural features, which confer specific biological activities and make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[3-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)amino]phenyl]-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c21-15-16-7-2-8-20(15)12-4-1-3-11(9-12)17-14-18-13(19-22-14)10-5-6-10/h1,3-4,9-10H,2,5-8H2,(H,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNUPLISGFYZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=CC=CC(=C2)NC3=NC(=NS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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